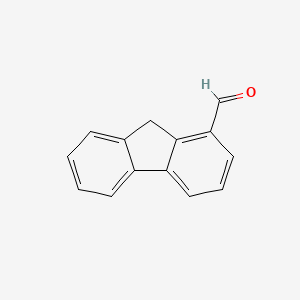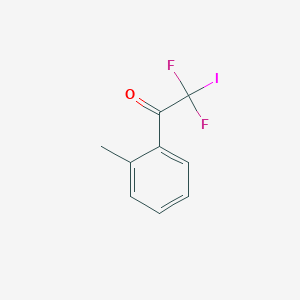
UNII-4JL6E5QY7S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UNII-4JL6E5QY7S is a synthetic organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of UNII-4JL6E5QY7S typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and cyclopentadiene.
Cycloaddition Reaction: A Diels-Alder reaction between 3-fluorobenzaldehyde and cyclopentadiene forms a bicyclic intermediate.
Oxidation: The intermediate is then oxidized to introduce the ketone functionality, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance the reaction rate.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
UNII-4JL6E5QY7S can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of UNII-4JL6E5QY7S would depend on its specific application. For example:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of the fluorophenyl group and the bicyclic structure can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,5R)-1-Phenyl-3-oxabicyclo(3.1.0)hexan-2-one: Lacks the fluorine atom, which can affect its reactivity and biological activity.
(1S,5R)-1-(4-Fluorophenyl)-3-oxabicyclo(3.1.0)hexan-2-one: Similar structure but with the fluorine atom in a different position, potentially leading to different properties.
Uniqueness
The presence of the fluorine atom in the 3-position of the phenyl ring in UNII-4JL6E5QY7S can impart unique properties, such as increased lipophilicity, altered electronic effects, and enhanced metabolic stability.
Propriétés
Numéro CAS |
528587-70-4 |
|---|---|
Formule moléculaire |
C11H9FO2 |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
(1S,5R)-1-(3-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-2-7(4-9)11-5-8(11)6-14-10(11)13/h1-4,8H,5-6H2/t8-,11+/m0/s1 |
Clé InChI |
ZIGLZWUYYGXYOO-GZMMTYOYSA-N |
SMILES isomérique |
C1[C@@H]2[C@]1(C(=O)OC2)C3=CC(=CC=C3)F |
SMILES canonique |
C1C2C1(C(=O)OC2)C3=CC(=CC=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(4-benzyloxy-phenoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8506615.png)

![3-Fluoro-7-methylbenzo[b]thiophene](/img/structure/B8506623.png)
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B8506624.png)


![1-[3-(Dimethylamino)phenyl]-2-propanone](/img/structure/B8506655.png)

